1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine
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Overview
Description
1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and a propenoyl group attached to a methoxy-naphthyl moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Propenoylation: The final step involves the introduction of the propenoyl group. This can be achieved through a Claisen-Schmidt condensation reaction between 4-methoxy-1-naphthaldehyde and the benzylated piperazine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The propenoyl group can be reduced to a propyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: 1-benzyl-4-[(2E)-3-(4-hydroxy-1-naphthyl)-2-propenoyl]piperazine.
Reduction: 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)propyl]piperazine.
Substitution: Various substituted piperazines depending on the alkyl or aryl halide used.
Scientific Research Applications
1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biological Research: Used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-[(2E)-3-(4-hydroxy-1-naphthyl)-2-propenoyl]piperazine
- 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)propyl]piperazine
- 1-benzyl-4-[(2E)-3-(4-methoxy-1-phenyl)-2-propenoyl]piperazine
Uniqueness
1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine is unique due to the presence of the methoxy-naphthyl moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(4-methoxynaphthalen-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-13-11-21(22-9-5-6-10-23(22)24)12-14-25(28)27-17-15-26(16-18-27)19-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGAEYDFZHCBLH-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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